molecular formula C13H19NO B2896157 1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol CAS No. 1508150-46-6

1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol

Cat. No.: B2896157
CAS No.: 1508150-46-6
M. Wt: 205.301
InChI Key: SVLPCBUONWZBBL-UHFFFAOYSA-N
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Description

1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol is a chemical compound with the molecular formula C13H19NO. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a hydroxyl group at the 6th position of the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol typically involves the reduction of isoquinoline derivatives followed by the introduction of the tert-butyl group. One common method is the hydrogenation of isoquinoline in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The resulting tetrahydroisoquinoline is then subjected to alkylation using tert-butyl bromide in the presence of a base like potassium carbonate (K2CO3) to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 1-tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-one, while substitution reactions can introduce various functional groups at the 6th position .

Scientific Research Applications

1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, leading to potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

    1-Tert-butyl-1,2,3,4-tetrahydroisoquinoline: Lacks the hydroxyl group at the 6th position.

    1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-one: Contains a ketone group instead of a hydroxyl group at the 6th position.

    1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-carboxylic acid: Contains a carboxylic acid group at the 6th position.

Uniqueness

1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol is unique due to the presence of both the tert-butyl group and the hydroxyl group, which confer specific chemical and biological properties. The combination of these functional groups allows for diverse chemical modifications and potential biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

1-tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-13(2,3)12-11-5-4-10(15)8-9(11)6-7-14-12/h4-5,8,12,14-15H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLPCBUONWZBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C2=C(CCN1)C=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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